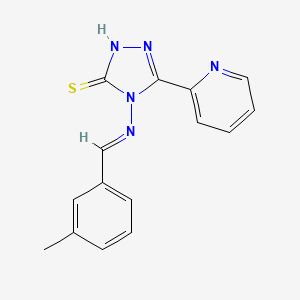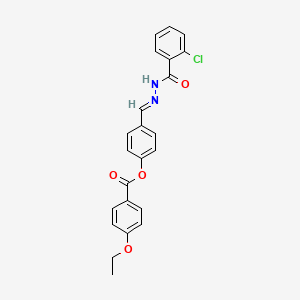![molecular formula C25H24ClN3O3S2 B12014428 N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618077-10-4](/img/structure/B12014428.png)
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Chlorphenylgruppe, einen Thiazolidinonring und eine Indol-Einheit umfasst, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Objekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid umfasst typischerweise mehrere Schritte:
Bildung des Thiazolidinonrings: Der Thiazolidinonring kann durch Reaktion eines geeigneten Aldehyds mit einem Thioharnstoffderivat unter sauren Bedingungen synthetisiert werden.
Herstellung des Indol-Derivats: Die Indol-Einheit wird häufig durch Fischer-Indolsynthese hergestellt, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd umfasst.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Thiazolidinons und des Indol-Derivats mit dem Chlorphenylacetamid unter basischen Bedingungen, oft unter Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen zur Erfüllung industrieller Anforderungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können Ketongruppen in Alkohole umwandeln.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen für nucleophile Substitution.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht wegen seiner möglichen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen.
Industrie: Potenzielle Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:
Molekularer Zielstrukturen: Enzyme, die an oxidativen Stress-Signalwegen beteiligt sind, Rezeptoren, die an Entzündungen beteiligt sind.
Signalwege: Die Verbindung kann Signalwege in Bezug auf Zellproliferation, Apoptose und Immunantwort modulieren.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammation.
Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid
- N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid
Einzigartigkeit
N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann. Insbesondere die Hexylgruppe kann ihre Lipophilie und Membranpermeabilität beeinflussen, was möglicherweise ihre Wirksamkeit in biologischen Systemen verbessert.
Dieser detaillierte Überblick vermittelt ein umfassendes Verständnis von N-(2-Chlorphenyl)-2-[(3Z)-3-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamid, wobei seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften hervorgehoben werden
Eigenschaften
CAS-Nummer |
618077-10-4 |
|---|---|
Molekularformel |
C25H24ClN3O3S2 |
Molekulargewicht |
514.1 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-3-4-9-14-28-24(32)22(34-25(28)33)21-16-10-5-8-13-19(16)29(23(21)31)15-20(30)27-18-12-7-6-11-17(18)26/h5-8,10-13H,2-4,9,14-15H2,1H3,(H,27,30)/b22-21- |
InChI-Schlüssel |
AXRUTLZZGMMNKW-DQRAZIAOSA-N |
Isomerische SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S |
Kanonische SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12014366.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)

![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12014410.png)

![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014426.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12014429.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
